molecular formula C10H18ClNO3S B2447186 2-Chloro-N-[(1-methylsulfonylcyclopentyl)methyl]propanamide CAS No. 2411290-47-4

2-Chloro-N-[(1-methylsulfonylcyclopentyl)methyl]propanamide

Cat. No. B2447186
CAS RN: 2411290-47-4
M. Wt: 267.77
InChI Key: PXVBMCRRROPBMG-UHFFFAOYSA-N
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Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) linked to a nitrogen atom. Amides are commonly found in a wide range of applications, from plastics to pharmaceuticals .


Molecular Structure Analysis

The molecular structure of amides involves a carbonyl group (C=O) and a nitrogen atom. The nitrogen can be bonded to hydrogen atoms or other carbon-containing groups .


Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the amide is broken down into a carboxylic acid and an amine or ammonia in the presence of water .


Physical And Chemical Properties Analysis

The physical and chemical properties of an amide can vary widely depending on its specific structure. Generally, amides have high boiling points due to strong hydrogen bonds. They can exist as solids, liquids, or gases at room temperature .

Safety And Hazards

The safety and hazards associated with an amide would depend on its specific structure. Some amides are safe to handle, while others can be toxic or corrosive .

properties

IUPAC Name

2-chloro-N-[(1-methylsulfonylcyclopentyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO3S/c1-8(11)9(13)12-7-10(16(2,14)15)5-3-4-6-10/h8H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVBMCRRROPBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1(CCCC1)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(1-methylsulfonylcyclopentyl)methyl]propanamide

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